Lipophilicity (LogD at pH 7.4) vs. Edaravone: Predicted 2.9-Fold Higher Partitioning
The target compound exhibits a predicted ACD/LogD (pH 7.4) of 2.46, compared to a reported LogP of approximately 1.3 for the parent compound edaravone (1-phenyl-3-methyl-5-pyrazolone, CAS 89-25-8) [1]. This represents a calculated increase of approximately 1.16 log units, or a roughly 14.5-fold increase in octanol-water partition coefficient, consistent with the addition of the lipophilic furfuryl moiety. The increased lipophilicity may translate to enhanced membrane permeability but also potentially reduced aqueous solubility relative to edaravone. No direct experimental logD comparison under identical conditions is available.
| Evidence Dimension | Lipophilicity (LogD/LogP at physiological pH) |
|---|---|
| Target Compound Data | ACD/LogD (pH 7.4) = 2.46 (predicted) |
| Comparator Or Baseline | Edaravone (CAS 89-25-8): LogP ≈ 1.3 (literature) |
| Quantified Difference | ΔLogD/LogP ≈ +1.16; ~14.5-fold higher partition coefficient |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider); edaravone LogP from Bailly et al. review (2020) |
Why This Matters
Lipophilicity directly impacts compound handling in biological assays (DMSO solubility, non-specific binding) and in vivo pharmacokinetics; researchers screening pyrazolone libraries for cell-based assays should expect different vehicle and protein-binding requirements for this compound compared to edaravone.
- [1] Bailly C. et al., Bioorg. Med. Chem. 2020, 28(10):115463. Edaravone LogP ~1.3. View Source
